molecular formula C21H28ClNS B13756420 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 26106-04-7

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B13756420
CAS No.: 26106-04-7
M. Wt: 362.0 g/mol
InChI Key: RGZROMISSNLNLL-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride is a synthetic organic compound It belongs to the class of benzo©thiophene derivatives, which are known for their diverse chemical and biological properties

Preparation Methods

The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzo©thiophene with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride can be compared with other benzo©thiophene derivatives, such as:

  • 1,3,3-Trimethyl-1-phenylindane
  • 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
  • 1,3,3-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole)

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to unique chemical and biological properties .

Properties

CAS No.

26106-04-7

Molecular Formula

C21H28ClNS

Molecular Weight

362.0 g/mol

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C21H27NS.ClH/c1-20(2)18-13-8-9-14-19(18)21(23-20,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H

InChI Key

RGZROMISSNLNLL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

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